1-Bromopent-1-yne
Overview
Description
Preparation Methods
1-Bromopent-1-yne can be synthesized through various methods. One common synthetic route involves the bromination of pent-1-yne using bromine (Br2) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective addition of the bromine atom to the terminal carbon of the alkyne .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the bromination of pent-1-yne can be carried out in large reactors with continuous monitoring of reaction parameters to optimize yield and purity .
Chemical Reactions Analysis
1-Bromopent-1-yne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various substituted pent-1-yne derivatives.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2), resulting in the formation of dihaloalkanes.
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield pentane derivatives.
Common reagents and conditions used in these reactions include bromine (Br2), hydrogen halides (HX), and metal catalysts like palladium on carbon (Pd/C). The major products formed from these reactions vary depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromopent-1-yne has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to introduce functional groups.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions, as it can act as an enzyme inhibitor or a probe for labeling proteins.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism by which 1-bromopent-1-yne exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In addition reactions, the triple bond undergoes electrophilic addition, resulting in the formation of dihaloalkanes .
At the molecular level, this compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions are often mediated by the formation of covalent bonds between the compound and specific amino acid residues in the target proteins .
Comparison with Similar Compounds
1-Bromopent-1-yne can be compared with other similar compounds, such as:
1-Bromo-2-pentyne: This compound has a similar structure but with the bromine atom attached to the second carbon of the pent-1-yne chain.
1-Chloropent-1-yne: This compound has a chlorine atom instead of a bromine atom.
1-Iodopent-1-yne: Similar to this compound, but with an iodine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research and industry .
Biological Activity
1-Bromopent-1-yne (CHBr) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological evaluations, and related findings concerning the biological activity of this compound, with a focus on its nematicidal, antileishmanial, and cytotoxic properties.
This compound is characterized by its alkyne functional group, which contributes to its reactivity. The compound's structure allows it to participate in various coupling reactions, such as the Cadiot–Chodkiewicz coupling and Sonogashira coupling, leading to the synthesis of biologically active derivatives.
Synthesis and Derivatives
Recent studies have demonstrated the efficiency of synthesizing this compound via different reaction pathways. For example, it has been employed in the synthesis of natural products like Lachnophyllum methyl esters, showcasing its versatility in organic synthesis:
Reaction Type | Yield (%) | Product |
---|---|---|
Cadiot–Chodkiewicz | 38% | (2Z)-Lachnophyllum methyl ester |
Cadiot–Chodkiewicz | 25% | (2E)-Lachnophyllum methyl ester |
Sonogashira Coupling | 70% | (2Z)-Lachnophyllum methyl ester |
Sonogashira Coupling | 54% | (2E)-Lachnophyllum methyl ester |
These reactions highlight the compound's utility in generating derivatives with potential biological activities .
Nematicidal Activity
This compound exhibits notable nematicidal activity against phytoparasitic nematodes. In recent evaluations, various analogs derived from this compound were tested for their efficacy:
Compound | IC (mg L) |
---|---|
Z-1a | 75.3 ± 18.9 |
E-1a | 56.9 ± 16.2 |
Z-1b | >200 |
E-1b | >200 |
The results indicate that while some derivatives show significant activity, others exhibit limited effectiveness, suggesting that structural modifications can influence biological outcomes .
Antileishmanial Activity
The antileishmanial activity of compounds derived from this compound has also been investigated. The effective concentrations (EC) for selected derivatives are as follows:
Compound | EC (μM) |
---|---|
Z-1a | 22.4 ± 2.7 |
E-1a | 133 ± 6.8 |
Z-1b | 61.2 ± 2.1 |
These findings suggest that certain structural features enhance the antileishmanial properties of these compounds .
Cytotoxicity
The cytotoxic effects of this compound derivatives were assessed on VERO cells, with results indicating varying levels of cytotoxicity:
Compound | CC (μM) |
---|---|
Z-1a | >250 |
E-1a | ND |
Z-1b | >250 |
The high CC values suggest that these compounds may have low toxicity towards mammalian cells, making them promising candidates for further development .
Case Studies and Research Findings
Research has shown that modifications to the alkyne structure can significantly impact biological activities. For instance, saturated analogs of this compound were found to be less effective against nematodes compared to their unsaturated counterparts, indicating that unsaturation plays a crucial role in enhancing biological activity.
Additionally, studies have highlighted the importance of chain length and functional groups in determining the efficacy of these compounds against various biological targets .
Properties
IUPAC Name |
1-bromopent-1-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJIRZDULTSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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